molecular formula C4H10ClNO3 B3024024 2-(Aminooxy)-2-methylpropanoic acid hydrochloride CAS No. 89766-91-6

2-(Aminooxy)-2-methylpropanoic acid hydrochloride

Cat. No. B3024024
CAS RN: 89766-91-6
M. Wt: 155.58 g/mol
InChI Key: ZJPZGAAOCIFBDI-UHFFFAOYSA-N
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Description

“2-(Aminooxy)-2-methylpropanoic acid hydrochloride” is a compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues . It is also known as Propanoic acid, 2- (aminooxy)-, hydrochloride (1:1), (2S)- .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 141.55, a melting point of 166-167 degrees Celsius, and a physical form of powder .

Scientific Research Applications

Role in Biochemical Research

Compounds similar to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride often serve as biochemical tools or probes in understanding enzyme mechanisms, studying protein structures, or modifying biological molecules. For example, aminooxy-acid derivatives can react with aldehydes and ketones to form stable oxime bonds, a reaction utilized in bioconjugation techniques. This property could be exploited in the development of targeted drug delivery systems, where the compound's reactivity towards specific biomolecules allows for the conjugation of therapeutic agents to antibodies or other targeting molecules.

Environmental Impact Studies

The investigation of environmental impacts of chemical compounds, including herbicides like 2,4-D (not directly related but illustrative of chemical impact assessments), provides a model for studying this compound. Research into the degradation pathways, environmental persistence, and potential toxicity of similar compounds can inform safety guidelines and environmental policies. For instance, studies on 2,4-D have highlighted the importance of understanding the fate of chemical compounds in agricultural settings and their possible effects on non-target species and human health (Islam et al., 2017).

Biodegradation and Bioremediation Research

The exploration of biodegradation pathways for chemical compounds sheds light on their environmental fate and the potential for bioremediation strategies. Microbial degradation of compounds, for example, herbicides based on 2,4-D, reveals mechanisms through which nature can mitigate chemical pollution. Research in this area could suggest how similar mechanisms might apply to the breakdown and removal of this compound from the environment, promoting sustainable practices and reducing ecological footprints (Magnoli et al., 2020).

Antioxidant and Pharmacological Research

Although excluded from the direct inquiry, the pharmacological research surrounding compounds with antioxidant properties provides a context for investigating this compound. Studies on the antioxidant activities of hydroxycinnamic acids, for instance, demonstrate the potential health benefits of naturally occurring and synthetic compounds. Such research can inspire studies into the biochemical properties and therapeutic potentials of this compound, exploring its role in preventing oxidative stress and related diseases (Shahidi & Chandrasekara, 2010).

Mechanism of Action

Safety and Hazards

The safety information for “2-(Aminooxy)-2-methylpropanoic acid hydrochloride” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-aminooxy-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPZGAAOCIFBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008964
Record name 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89766-91-6
Record name Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89766-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminooxy)-2-methylpropionic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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